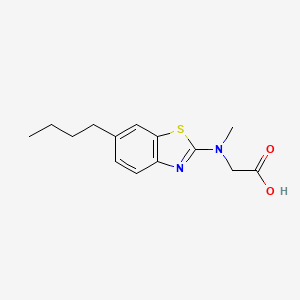

N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine

Description

Properties

IUPAC Name |

2-[(6-butyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-3-4-5-10-6-7-11-12(8-10)19-14(15-11)16(2)9-13(17)18/h6-8H,3-5,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQXMPXBYJTBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 6-Butylbenzothiazole Core

- Starting materials: Substituted anilines or 2-aminothiophenols with appropriate alkyl substituents.

- Method: Cyclization with reagents such as bromine and ammonium thiocyanate or via oxidative cyclization.

- Example: Reaction of 6-butylaniline with ammonium thiocyanate and bromine under controlled conditions generates 6-butyl-1,3-benzothiazole.

Amination at 2-Position

- The 2-position amino group is introduced by reaction of the benzothiazole core with reagents like chloroacetyl chloride to form 2-chloroacetamide derivatives.

- Subsequent nucleophilic substitution with ammonia or amines yields 2-amino benzothiazole derivatives.

This sequence is supported by the synthesis of 2-amino-6-thiocyanatobenzothiazole and its chloroacetamide derivative as intermediates in related benzothiazole chemistry.

Coupling with N-Methylglycine Derivative

Preparation of N-Methylglycine Derivative

- N-Methylglycine (sarcosine) or its activated derivatives (e.g., esters or acid chlorides) are used as coupling partners.

- Protection of the amino or carboxyl groups may be applied to control selectivity.

Amide Bond Formation

- The 2-amino-6-butylbenzothiazole intermediate reacts with N-methylglycine derivatives under amide coupling conditions.

- Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).

- Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or methanol are typically employed.

- Reaction temperatures vary from room temperature to reflux depending on reagent reactivity.

This approach aligns with the amide synthesis methodologies described in heterocyclic amide patents and literature.

Alternative Synthetic Routes and Optimization

- Knoevenagel Condensation: For benzothiazole derivatives, Knoevenagel condensation with aldehydes is a common step to introduce substituents at the 2-position, followed by further functionalization.

- Microwave Irradiation and One-Pot Reactions: Recent advances include microwave-assisted synthesis and one-pot multicomponent reactions to enhance yields and reduce reaction times for benzothiazole derivatives.

- Reductive Coupling Methods: Emerging methods for sulfonamide and amide bond formation via reductive coupling of nitroarenes and sulfinates may offer alternative routes to functionalized benzothiazole derivatives, though specific application to N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine requires further study.

Data Table: Representative Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to benzothiazole core | 6-butylaniline + NH4SCN + Br2, solvent (e.g., EtOH) | 70-85 | Formation of 6-butylbenzothiazole |

| 2 | Amination at 2-position | Chloroacetyl chloride, then NH3 or amine, DMF | 60-75 | Formation of 2-amino-6-butylbenzothiazole |

| 3 | Amide coupling with N-methylglycine | DCC or DIC, HOBt/NHS, DMF or THF, RT to reflux | 65-90 | Formation of this compound |

Research Findings and Considerations

- The presence of the butyl group at the 6-position enhances the lipophilicity and potentially the biological activity of the compound.

- Optimization of the amide coupling step is crucial for high yield and purity; use of coupling additives and controlled temperature improves outcomes.

- Solvent choice affects reaction rates and product isolation; DMF and THF are preferred for their solubilizing properties.

- Purification typically involves recrystallization or chromatographic techniques to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, bases like potassium carbonate, solvents such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

a. Antimicrobial Activity

N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine has shown promising results in combating various pathogens. Studies indicate its effectiveness against both bacterial and viral infections.

| Pathogen Type | Specific Pathogens | Effectiveness |

|---|---|---|

| Bacterial | E. coli, S. aureus | High |

| Viral | Influenza virus, HIV | Moderate |

b. Anticancer Properties

Research has indicated that this compound can induce apoptosis in cancer cells through various mechanisms including the activation of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

Case Study:

In a recent study published in Journal of Medicinal Chemistry, the compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .

Biochemical Applications

a. Enzyme Inhibition

The compound acts as an inhibitor for several metabolic enzymes, including:

| Enzyme Type | Specific Enzymes | Inhibition Type |

|---|---|---|

| Proteases | Caspases | Competitive |

| Kinases | Cyclin-dependent kinases | Non-competitive |

This inhibition can be leveraged in drug design to create more effective therapies targeting specific metabolic pathways.

b. Cell Signaling Modulation

this compound influences neuronal signaling pathways, particularly through interactions with GABA receptors and adrenergic receptors, which are critical for neurotransmission.

Industrial Applications

a. Cosmetic Industry

The compound is used as an emollient and conditioning agent in cosmetic formulations due to its ability to enhance skin hydration and improve product texture.

b. Material Science

Due to its unique chemical structure, it can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties.

Toxicological Studies

While the compound shows promise in various applications, it is essential to assess its safety profile thoroughly:

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg (rat) |

| Chronic Exposure | No significant adverse effects observed at therapeutic doses |

These findings suggest that this compound may have a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Compounds

Structural Analogs with Modified Benzothiazole Substituents

N-(5-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1352999-82-6)

- Structure : Methoxy group at position 5 of the benzothiazole ring.

- Molecular formula : C₁₁H₁₂N₂O₃S; molecular weight: 252.29 g/mol.

- Key differences : The absence of a butyl group and presence of a methoxy substituent reduce lipophilicity compared to the target compound. This may influence bioavailability and metabolic stability .

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1351661-66-9)

- Structure : Methoxy groups at positions 5 and 4.

- Molecular formula: Not explicitly provided (inferred as C₁₂H₁₄N₂O₄S).

1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide

- Structure : Chloro substituent at position 6 and a piperidinecarboxamide group.

- The acetyl-piperidine moiety introduces steric bulk, altering pharmacokinetic profiles .

Functional Group Variations: Urea and Acetamide Derivatives

N-(1,3-Benzothiazol-2-yl)-N′-(3-methylphenyl)urea

- Structure : Urea linkage instead of glycine, with a 3-methylphenyl group.

- Activity : Exhibits significant anticancer activity (IC₅₀ = 78.28 μM against prostate cancer cells) and enzyme inhibition (urease, β-glucuronidase) .

- Key differences : The urea group enables hydrogen bonding with biological targets, contrasting with the glycine moiety’s role in metabolic pathways .

N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives

- Structure : Trifluoromethyl group at position 6 and acetamide at position 2.

- Examples : N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide.

- Key differences : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the acetamide group diversifies pharmacological targeting (e.g., anti-inflammatory or antimicrobial applications) .

Key Research Findings and Trends

Substituent Effects: Lipophilicity: Butyl and trifluoromethyl groups enhance lipophilicity, favoring membrane penetration and prolonged half-life . Bioactivity: Urea and acetamide derivatives show broader pharmacological applications (e.g., anticancer, enzyme inhibition), while glycine derivatives are niche in metabolic and sports science .

Synthetic Flexibility :

- The benzothiazole core allows modular synthesis. For example, N-methylglycine derivatives are synthesized via condensation reactions (e.g., with 3-formylchromones) , while urea derivatives form via isocyanate-amine couplings .

Unmet Data Needs :

- Comparative studies on pharmacokinetics (e.g., LogP, half-life) and direct biological efficacy among analogs are lacking in the literature.

Biological Activity

N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine is a compound that has garnered interest in various fields of biological research due to its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of benzothiazole, a class of compounds known for their broad spectrum of biological activities. The structural formula can be represented as follows:

This compound features a benzothiazole moiety, which is often associated with various biological activities such as antimicrobial, anti-inflammatory, and anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties against a range of pathogens including bacteria and fungi. This compound has shown effectiveness in inhibiting the growth of specific bacterial strains and fungi, making it a potential candidate for antibiotic development .

- Neuroprotective Effects : Research has highlighted the neuroprotective properties of benzothiazole derivatives. This compound may modulate neuronal signaling pathways, thereby providing protection against neurodegenerative conditions .

- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation, such as NF-κB and MAPK pathways. This suggests its potential use in treating inflammatory diseases .

- Apoptosis Induction : There is evidence that this compound can induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins. This mechanism positions it as a potential agent in cancer therapy .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to untreated controls. This was associated with decreased oxidative stress markers and enhanced antioxidant enzyme activity .

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine, and how can reaction yields be optimized?

- Methodological Answer : A robust synthesis involves coupling 6-butyl-1,3-benzothiazol-2-amine with N-methylglycine derivatives. For analogous benzothiazole compounds, describes a reaction between 1-(1-adamantylacetyl)-1H-imidazole and 6-methoxy-1,3-benzothiazol-2-amine in chloroform under reflux, yielding 22% after crystallization. To optimize yields:

- Use high-purity reagents and anhydrous solvents (e.g., CHCl₃).

- Monitor reaction progress via TLC or HPLC (e.g., uses LCMS and HPLC retention time analysis).

- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, as demonstrated for benzothiazole derivatives in and 15 .

- NMR : Acquire ¹H and ¹³C NMR in DMSO-d₆ (δ 1.5–7.7 ppm range for benzothiazole protons; ).

- IR spectroscopy : Key peaks include C=O stretch (~1668 cm⁻¹) and N–H bending (~3178 cm⁻¹) ( ).

- Mass spectrometry : LCMS (e.g., m/z 685 [M+H]⁺ in ) confirms molecular weight.

Q. How can solubility and stability be assessed for this compound in experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using the shake-flask method. recommends handling hygroscopic compounds under inert atmospheres.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC for purity changes.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data vs. computational modeling for this compound?

- Methodological Answer :

- Compare experimental X-ray data (e.g., reports triclinic P1 space group) with DFT-optimized geometries (B3LYP/6-31G* basis set).

- Address discrepancies (e.g., dihedral angles) by re-examining hydrogen bonding (N–H⋯N, C–H⋯O) and van der Waals interactions ( ).

- Use SHELXL’s TWIN/BASF commands to refine twinned crystals ( ).

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Modify substituents (e.g., replace 6-butyl with cyclohexyl or trifluoromethyl groups; ).

- Test derivatives for biological activity (e.g., antimicrobial assays in ).

- Correlate logP (HPLC-measured) with cellular permeability using Caco-2 models.

Q. What computational methods predict binding modes of this compound with biological targets?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina or Schrödinger) against targets like aldose reductase (relevant to diabetes; ).

- Validate with MD simulations (AMBER/NAMD) to assess binding stability.

Q. How should researchers address conflicting NMR or mass spectrometry data during characterization?

- Methodological Answer :

- For NMR: Check solvent effects (e.g., DMSO vs. CDCl₃ shifts) and tautomeric forms. reports ¹H NMR in DMSO-d₆ with adamantyl protons at δ 1.5–2.0 ppm.

- For MS: Rule out adducts (e.g., Na⁺/K⁺) by comparing with HRMS data ( ).

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer :

- Use PPE (face shield, nitrile gloves; ).

- Neutralize waste with 10% NaOH before disposal via licensed contractors ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.